molecular formula C19H16N6S B10856799 2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride

2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride

Cat. No.: B10856799
M. Wt: 360.4 g/mol
InChI Key: MSQVFIHMHRAMOC-UHFFFAOYSA-N
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Description

DB818 is a synthetic compound known for its potent inhibitory effects on Homeobox A9 (HOXA9), a transcription factor involved in regulating haematopoiesis and leukaemia cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

DB818 is synthesized through a series of chemical reactions involving diamidine phenyl-thiophene-benzimidazole sequences. The synthesis typically involves the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Thiophene Substitution: The benzimidazole core is then reacted with a thiophene derivative in the presence of a suitable base to introduce the thiophene moiety.

    Diamidine Formation:

Industrial Production Methods

While specific industrial production methods for DB818 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DB818 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of DB818, as well as substituted analogs with modified thiophene or diamidine groups .

Scientific Research Applications

DB818 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DB818 exerts its effects by inhibiting the interaction between Homeobox A9 (HOXA9) and DNA. This inhibition occurs through the binding of DB818 to the minor groove of the HOXA9 cognate nucleotide sequence, thereby preventing HOXA9-mediated transcription. The compound down-regulates the expression of HOXA9 target genes, including MYB proto-oncogene, transcription factor (MYB), MYC proto-oncogene, bHLH transcription factor (MYC), and BCL2 apoptosis regulator (BCL2), while up-regulating the expression of Fos proto-oncogene, AP-1 transcription factor subunit (FOS). This results in the suppression of leukaemia cell growth and the induction of apoptosis .

Biological Activity

The compound 2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride , also referred to as D1B, is a member of the benzimidazole class of compounds known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16N6S
  • Molecular Weight : 360.436 g/mol
  • Structure : The compound features a benzimidazole core linked to a thiophene and an amino group, which contributes to its biological properties.
PropertyValue
Molecular FormulaC19H16N6S
Molecular Weight360.436 g/mol
Formal Charge0
Atom Count42
Bond Count45
Aromatic Bond Count23

The biological activity of D1B is primarily attributed to its ability to interact with DNA, specifically targeting the minor groove. Research indicates that the compound forms hydrogen bonds with DNA bases, which may inhibit transcription factors involved in gene expression. The binding affinity for DNA is notably high, with dissociation constants (K_d) reported under 10 nM .

Key Mechanisms:

  • DNA Binding : The benzimidazole-thiophene module enhances minor groove recognition.
  • Transcription Factor Inhibition : D1B can inhibit transcription factors such as PU.1, affecting gene regulation.

Biological Activity

D1B exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds similar to D1B can induce apoptosis in cancer cells by disrupting DNA replication and transcription .
  • Antimicrobial Activity : Preliminary studies suggest that D1B may possess antimicrobial properties, although further research is needed to quantify this effect.

Case Studies

  • Inhibition of Tumor Growth :
    • A study investigated the effects of D1B on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Transcription Factor Study :
    • A detailed analysis using biosensor methods demonstrated that D1B effectively binds to the minor groove of DNA, leading to inhibition of PU.1 transcription factor activity, which is critical in hematopoiesis and immune response regulation .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with other benzimidazole derivatives revealed that D1B has a superior binding affinity due to its unique structural features, enhancing its potential therapeutic applications .

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C19H16N6S/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19/h1-9H,(H3,20,21)(H3,22,23)(H,24,25)

InChI Key

MSQVFIHMHRAMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N

Origin of Product

United States

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